

Comparing the performance of MoTe₂ and WSe₂ in photodetectors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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A Comparative Guide to MoTe₂ and WSe₂ Photodetectors

For Researchers, Scientists, and Drug Development Professionals

The landscape of next-generation optoelectronics is rapidly evolving, with two-dimensional (2D) transition metal dichalcogenides (TMDs) at the forefront of innovation. Among these materials, Molybdenum Ditelluride (MoTe₂) and Tungsten Diselenide (WSe₂) have emerged as compelling candidates for high-performance photodetectors due to their unique electronic and optical properties, such as layer-dependent bandgaps and strong light-matter interactions.^{[1][2][3]} This guide provides an objective comparison of MoTe₂ and WSe₂ in photodetector applications, supported by experimental data, to assist researchers in selecting the optimal material for their specific needs.

Key Performance Metrics

To evaluate and compare photodetector performance, several key metrics are used:^{[2][4]}

- **Photoresponsivity (R):** The ratio of the generated photocurrent to the incident optical power, indicating the device's sensitivity to light.
- **Specific Detectivity (D*):** A measure of the smallest detectable signal, representing the signal-to-noise ratio of the photodetector normalized to the detector area and bandwidth.

- **Response Time (τ):** The time taken for the photodetector to respond to a change in incident light, typically defined by the rise time (τ_r) and fall time (τ_f).
- **On/Off Ratio:** The ratio of the photocurrent under illumination to the dark current in the absence of light. A high ratio is crucial for distinguishing between light and dark states.
- **Spectral Range:** The range of light wavelengths over which the photodetector can operate effectively.

Quantitative Performance Comparison

The following tables summarize the experimentally determined performance metrics for photodetectors based on MoTe_2 and WSe_2 . It is important to note that performance can vary significantly based on material thickness, device architecture (e.g., simple flake, heterostructure), and operating conditions (e.g., bias voltage, wavelength).

Table 1: Performance of MoTe_2 -Based Photodetectors

Performance Metric	Value	Wavelength	Device Structure	Reference
Responsivity (R)	8.8 A/W	1064 nm	Thick (30 nm) Flake	[5][6][7][8][9]
6 A/W	-	Four-layer Flake		
1.2 A/W	520 nm	Thin (8 nm) Flake	[5][6][7][9]	
110.6 mA/W	532 nm	MoTe ₂ –MoS ₂ Heterostructure	[10]	
1 mA/W	1550 nm	Waveguide-Integrated	[11]	
Detectivity (D*)	2.58 x 10 ¹¹ Jones	1310 nm	-	[12]
3.19 x 10 ⁹ Jones	1064 nm	Thick (30 nm) Flake	[5][6][7][8][9]	
4.32 x 10 ⁸ Jones	520 nm	Thin (8 nm) Flake	[5][6][7][8][9]	
Response Time	9.3 μs / 13.5 μs	1310 nm	-	[12]
160 μs / 300 μs	-	Four-layer Flake	[13]	
On/Off Ratio	>10 ⁵	1310 nm	Self-driven	[12]
>10 ⁴	532 nm	MoTe ₂ –MoS ₂ Heterostructure	[10]	
Dark Current	~20 pA (0V)	1310 nm	Self-driven	[12]
1.6 nA	1550 nm	Waveguide-Integrated	[11]	

Table 2: Performance of WSe₂-Based Photodetectors

Performance Metric	Value	Wavelength	Device Structure	Reference
Responsivity (R)	3977.8 A/W	750 nm	Graphene/WSe ₂ Heterostructure	[14]
17.7 A/W	Visible to IR	WSe ₂ -In ₂ Se ₃ Junction	[1]	
800 mA/W	-	Laser-Induced p-n Junction	[15]	
340 mA/W	405 nm	WSe ₂ /WS ₂ /p-Si Junction	[16]	
20.31 mA/W	-	Self-driven Gr/WSe ₂ /Gr	[17]	
Detectivity (D*)	3.7 x 10 ¹² Jones	Visible to IR	WSe ₂ -In ₂ Se ₃ Junction	[1]
3.34 x 10 ¹¹ Jones	405 nm	WSe ₂ /WS ₂ /p-Si Junction	[16]	
9.2 x 10 ¹⁰ Jones	750 nm	Graphene/WSe ₂ Heterostructure	[14]	
Response Time	42.9 μs / 56.0 μs	-	Self-driven Gr/WSe ₂ /Gr	[17]
<113 μs	Visible to IR	WSe ₂ -In ₂ Se ₃ Junction	[1]	
657 μs / 671 μs	405 nm	WSe ₂ /WS ₂ /p-Si Junction	[16]	
On/Off Ratio	10 ⁶	-	Laser-Induced p-n Junction	[15]
>2500	405 nm	WSe ₂ /WS ₂ /p-Si Junction	[16]	
Dark Current	4 pA - 142 pA	-	Gated Device	[1]

Experimental Protocols

The fabrication and characterization of 2D material-based photodetectors involve several precise steps. The following is a generalized protocol representative of the methodologies cited in the literature.

Device Fabrication

- **Material Exfoliation:** Few-layer flakes of MoTe₂ or WSe₂ are mechanically exfoliated from bulk crystals using the "Scotch tape" method.[\[8\]](#)
- **Substrate Transfer:** The exfoliated flakes are transferred onto a silicon dioxide (SiO₂)/silicon (Si) substrate. The SiO₂ layer serves as a dielectric, and the heavily doped Si acts as a back gate.
- **Flake Identification:** Atomic Force Microscopy (AFM) and Raman Spectroscopy are used to identify the thickness and confirm the quality of the exfoliated flakes.[\[13\]](#)
- **Electrode Patterning:** Electron Beam Lithography (EBL) is employed to define the source and drain electrode patterns on the selected flake.
- **Metal Deposition:** Metal contacts (e.g., Cr/Au or Ti/Au) are deposited via thermal evaporation, followed by a lift-off process to create the final electrodes.[\[7\]](#)[\[8\]](#) For some advanced structures, materials like graphene are transferred to serve as electrodes, forming van der Waals contacts.[\[17\]](#)

Optoelectronic Characterization

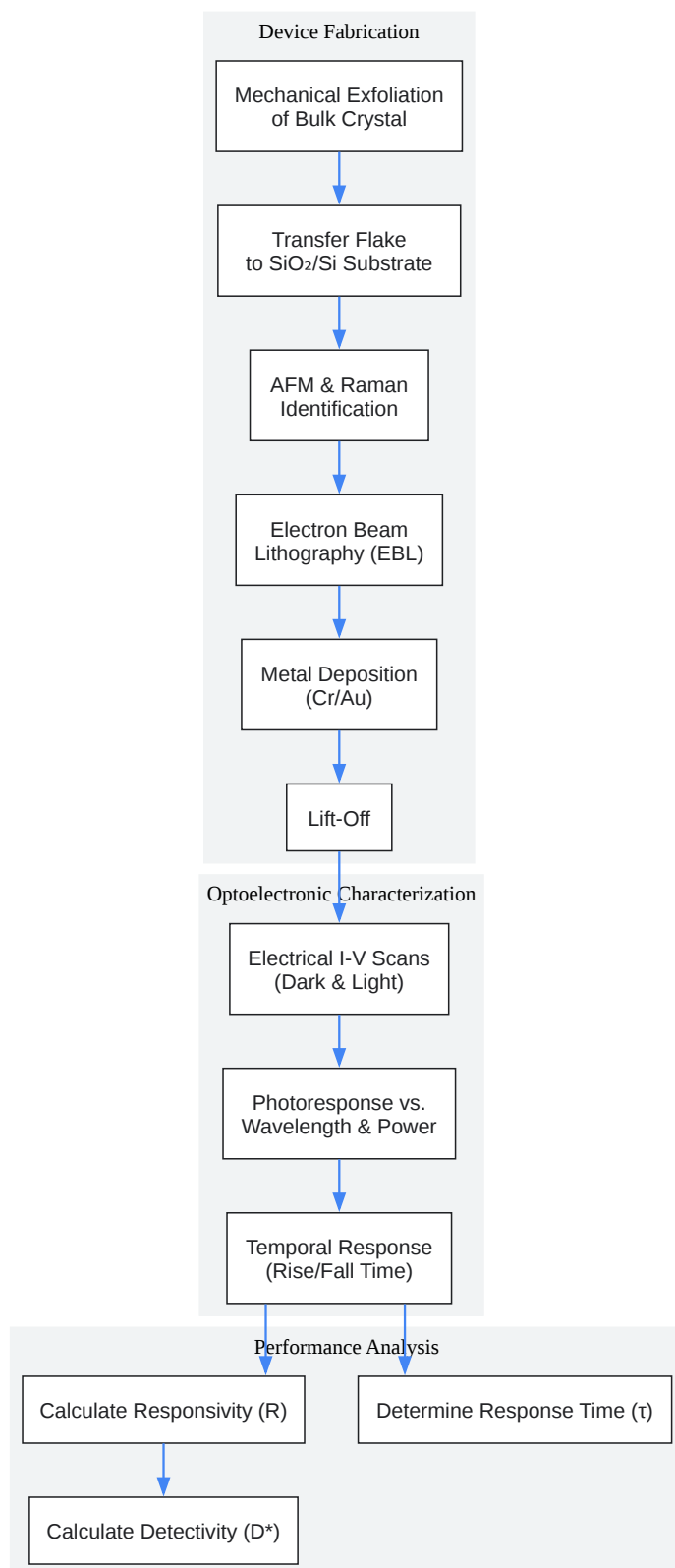
- **Electrical Measurements:** The fabricated device is placed in a probe station. A semiconductor parameter analyzer is used to measure the output characteristics (I-V curves) in both dark and illuminated conditions.
- **Photoresponse Measurements:** Lasers of various wavelengths (e.g., 405 nm, 520 nm, 1064 nm, 1550 nm) are used to illuminate the device.[\[5\]](#)[\[7\]](#)[\[10\]](#)[\[16\]](#) The laser power is measured with a calibrated power meter.
- **Responsivity and Detectivity Calculation:** Photocurrent ($I_{ph} = I_{light} - I_{dark}$) is measured at different incident power levels. Responsivity is calculated as $R = I_{ph} / P_{in}$. Detectivity is then

estimated using the measured responsivity and dark current noise.

- Response Time Measurement: The device is subjected to a modulated laser beam. An oscilloscope is used to measure the rise and fall times of the photocurrent signal, which define the response speed.[\[13\]](#)[\[12\]](#)

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for fabricating and characterizing a 2D material-based photodetector.



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Workflow for 2D material photodetector fabrication and testing.

Comparative Analysis

Both MoTe₂ and WSe₂ demonstrate strong potential for photodetection, but their performance characteristics suggest suitability for different applications.

- **MoTe₂:** This material shows particular promise for near-infrared (NIR) applications. Thicker MoTe₂ devices exhibit superior responsivity and detectivity at wavelengths like 1064 nm and 1310 nm, which is attributed to the material's smaller bandgap in its bulk form, allowing for sufficient absorption in the NIR range.[5][7][8][12] Thin MoTe₂ layers, conversely, perform better in the visible spectrum (e.g., 520 nm) due to more effective electric field penetration and improved carrier dynamics.[5][6][7][9] MoTe₂ devices also demonstrate fast response times, reaching into the tens of microseconds.[12]
- **WSe₂:** Photodetectors based on WSe₂ often excel in terms of absolute sensitivity, particularly when integrated into heterostructures. For instance, graphene/WSe₂ hybrids have achieved exceptionally high responsivity values.[14] WSe₂-based devices have also demonstrated remarkably high detectivity, reaching 10¹² Jones, and very high on/off ratios of up to 10⁶. [1][15] These characteristics, combined with fast response times, make WSe₂ an excellent candidate for applications requiring high sensitivity and the ability to detect very weak light signals across the visible and near-infrared spectrum.
- **Heterostructures:** Combining MoTe₂ and WSe₂ (or integrating them with other materials like graphene) into van der Waals heterojunctions offers a pathway to engineer device properties.[18] These complex structures can leverage the strengths of each material to achieve balanced or enhanced performance metrics, such as the high on/off ratios and good responsivity seen in WSe₂-graphene-MoTe₂ devices.[18]

In conclusion, the choice between MoTe₂ and WSe₂ depends heavily on the target application. MoTe₂ is a strong contender for wavelength-specific applications, especially in the NIR region where its performance can be tuned by adjusting the material's thickness. WSe₂, particularly within heterostructures, is often the material of choice for broadband, high-sensitivity, and high-detectivity applications.

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- To cite this document: BenchChem. [Comparing the performance of MoTe₂ and WSe₂ in photodetectors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676703#comparing-the-performance-of-mote-and-wse-in-photodetectors]

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